N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride
Amino derivative of biotin that can be used as an intracellular label for cells, particularly neurons. Used for neuronal tracing studies by visualizing neural architecture and for the identification of gap junction coupling. More soluble and non-toxic compared to other neuronal labels. Remains longer in cells and can be fixed with formalin or glutaraldehyde. Can be detected using avidin or streptavidin systems with either chromogenic or fluorescence visualization methods.
Brand Name:
Vulcanchem
CAS No.:
111822-45-8
VCID:
VC0179893
InChI:
InChI=1S/C12H22N4O2S.ClH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1
SMILES:
C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Cl
Molecular Formula:
C12H23ClN4O2S
Molecular Weight:
322.852
N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride
CAS No.: 111822-45-8
Cat. No.: VC0179893
Molecular Formula: C12H23ClN4O2S
Molecular Weight: 322.852
* For research use only. Not for human or veterinary use.
Specification
| Description | Amino derivative of biotin that can be used as an intracellular label for cells, particularly neurons. Used for neuronal tracing studies by visualizing neural architecture and for the identification of gap junction coupling. More soluble and non-toxic compared to other neuronal labels. Remains longer in cells and can be fixed with formalin or glutaraldehyde. Can be detected using avidin or streptavidin systems with either chromogenic or fluorescence visualization methods. |
|---|---|
| CAS No. | 111822-45-8 |
| Molecular Formula | C12H23ClN4O2S |
| Molecular Weight | 322.852 |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrochloride |
| Standard InChI | InChI=1S/C12H22N4O2S.ClH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 |
| Standard InChI Key | UWYKXZBFDOWDHO-GRIHUTHFSA-N |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Cl |
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